molecular formula C6H9N3 B1445382 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine CAS No. 1378804-79-5

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

Cat. No. B1445382
CAS RN: 1378804-79-5
M. Wt: 123.16 g/mol
InChI Key: FOGLHKKHHCEEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 1378804-79-5 and 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine .


Synthesis Analysis

The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine involves several steps. Pyrazole is initially protected with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane . After SEM deprotection, the intramolecular ring is closed and a bromine atom (Br) is introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole . The Br group is subsequently converted into an aldehyde group, then into an oxime. The final step of hydrogenation results in the desired product .


Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine consists of a pyrrolopyrazole core with a hydrogen atom attached to the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine are complex and involve multiple steps. The compound can undergo reactions such as alkylation, electrophilic aromatic substitution, and hydrogenation .


Physical And Chemical Properties Analysis

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has a molecular weight of 123.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 43.8 Ų and a complexity of 115 .

Scientific Research Applications

Anti-inflammatory Agents

The compound has been utilized in the synthesis of molecules with potential anti-inflammatory properties. Its structural framework is conducive to creating derivatives that can inhibit inflammatory pathways, which is crucial in the treatment of chronic inflammatory diseases .

Analgesic Applications

Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine have been explored for their analgesic effects. These compounds may interact with pain receptors or inflammatory mediators to reduce pain sensations, offering a promising avenue for developing new painkillers .

Antitumor Activity

This compound serves as a pharmacophore in the design of antitumor agents. By modifying its structure, researchers have developed derivatives that exhibit activity against various cancer cell lines, contributing to the field of oncology .

Antimicrobial Properties

The structural motif of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is known to possess antimicrobial properties. It has been incorporated into compounds that target bacterial and fungal pathogens, addressing the need for new antimicrobials amid rising drug resistance .

Antiviral Research

Research has indicated that derivatives of this compound may have antiviral capabilities. This is particularly significant in the development of treatments for viral infections, which remain a global health challenge .

Antioxidant Potential

The compound’s framework has been used to create antioxidants. These molecules can neutralize free radicals, potentially preventing oxidative stress-related damage at a cellular level, which is implicated in numerous diseases .

Anticoagulant Use

In the quest for safer anticoagulants, derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine have been investigated. They may offer an alternative to traditional anticoagulants with fewer side effects, improving patient outcomes in conditions requiring blood-thinning medications .

Synthesis of Withasomnine Molecules

The compound is used in synthesizing withasomnine molecules, a class of pyrazole alkaloids. These molecules have been studied for their potential therapeutic applications, including anti-inflammatory and analgesic properties .

Mechanism of Action

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGLHKKHHCEEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

CAS RN

1378804-79-5
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 162b (45 mg, 0.20 mmol) in dichloromethane (1.5 mL) was added trifluoroacetic acid (1 mL) at room temperature. The solution was stirred for 5 h. It was then concentrated under reduced pressure to afford 162c which was used in the next step without further purification. MS-ESI: [M+H]+ 124.3
Name
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Reactant of Route 2
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Reactant of Route 3
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Reactant of Route 4
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Reactant of Route 5
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Reactant of Route 6
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.